molecular formula C14H18N2O3 B2780518 Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 2411224-35-4

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate

Cat. No. B2780518
CAS RN: 2411224-35-4
M. Wt: 262.309
InChI Key: RZZGAGXFSITFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate, also known as MTIC, is a chemical compound with potential applications in scientific research. MTIC is a tetrahydroindolizine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate is not fully understood. However, studies have shown that Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate inhibits the activity of the enzyme topoisomerase I, which is involved in DNA replication and transcription. Inhibition of topoisomerase I leads to DNA damage and cell death. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has also been shown to induce cell cycle arrest in the G2/M phase, which is a crucial step in cell division.
Biochemical and Physiological Effects
Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate inhibits the expression of various genes involved in cell proliferation, angiogenesis, and metastasis. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has also been shown to induce oxidative stress, which is a state of imbalance between the production of reactive oxygen species and the ability of cells to detoxify them. This leads to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for cancer treatment. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate is also relatively easy to synthesize and has good purity and yield. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate.

Future Directions

There are several future directions for research on Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to explore the use of Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, research can be conducted to optimize the synthesis method of Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate to improve its purity and yield.
Conclusion
In conclusion, Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate is a tetrahydroindolizine derivative that has potential applications in scientific research. The synthesis method of Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been reported to yield the compound with good purity and yield. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been shown to exhibit antitumor activity, inhibit angiogenesis, induce apoptosis, and inhibit the activity of topoisomerase I. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for research on Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate.

Synthesis Methods

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been synthesized using various methods, including the condensation of 3-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid with N-[(prop-2-enoyl)amino]methanol in the presence of a coupling agent. Another method involves the reaction of 3-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid with N-[(prop-2-enoyl)amino]methanol and triethylamine in the presence of a coupling agent. These methods have been reported to yield Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate with good purity and yield.

Scientific Research Applications

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been widely used in scientific research as a potential therapeutic agent. Studies have shown that Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and induce apoptosis, which is programmed cell death. These properties make Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate a promising candidate for cancer therapy.

properties

IUPAC Name

methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-13(17)15-9-10-8-11(14(18)19-2)12-6-4-5-7-16(10)12/h3,8H,1,4-7,9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZGAGXFSITFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(prop-2-enamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.